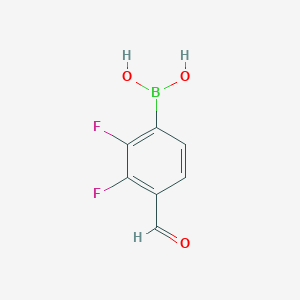

2,3-Difluoro-4-formylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3-difluoro-4-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNNBOWURANFDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C=O)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393239 | |

| Record name | 2,3-Difluoro-4-formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480424-84-8 | |

| Record name | 2,3-Difluoro-4-formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluoro-4-formylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Difluoro-4-formylphenylboronic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-formylphenylboronic acid is a specialized organic compound that serves as a critical building block in modern medicinal chemistry and materials science. Its unique trifunctional nature, featuring a phenylboronic acid moiety, a formyl group, and two fluorine atoms, makes it a highly versatile reagent for the synthesis of complex molecular architectures. The presence of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, while the formyl and boronic acid groups provide reactive handles for diverse chemical transformations.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a proposed synthetic route, and its application in the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, data tables, and pathway visualizations are included to support researchers in its effective utilization.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for this compound is presented below.

| Property | Value | Reference |

| Chemical Formula | C₇H₅BF₂O₃ | [1] |

| Molecular Weight | 185.92 g/mol | [1] |

| CAS Number | 480424-84-8 | [1] |

| Appearance | Solid | |

| Melting Point | >300 °C | |

| Solubility | Soluble in most polar organic solvents | |

| InChI | InChI=1S/C7H5BF2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-3,12-13H | [1] |

| SMILES | O=Cc1ccc(B(O)O)c(F)c1F |

Safety Information:

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Researchers should consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Synthesis of this compound

Proposed Synthetic Pathway

References

An In-Depth Technical Guide to 2,3-Difluoro-4-formylphenylboronic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluoro-4-formylphenylboronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid moiety, a reactive aldehyde group, and a difluorinated phenyl ring, makes it a valuable building block for the construction of complex molecular architectures. The fluorine substituents can enhance metabolic stability and bioavailability of derivative compounds, while the formyl and boronic acid groups provide orthogonal handles for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the structure, properties, and key applications of this compound, with a focus on its role in drug discovery and development.

Chemical Structure and Properties

This compound is an organoboron compound with the chemical formula C₇H₅BF₂O₃.[1] The molecule consists of a benzene ring substituted with two fluorine atoms at positions 2 and 3, a formyl (aldehyde) group at position 4, and a boronic acid group [-B(OH)₂] at position 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2,3-Difluoro-4-formylphenyl)boronic acid | [1] |

| CAS Number | 480424-84-8 | [1] |

| Molecular Formula | C₇H₅BF₂O₃ | [1] |

| Molecular Weight | 185.92 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | >300 °C | |

| InChI | InChI=1S/C7H5BF2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-3,12-13H | [1] |

| SMILES | O=Cc1ccc(B(O)O)c(F)c1F |

Crystal Structure:

The crystal structure of this compound reveals that the formyl group is coplanar with the benzene ring, while the boronic acid group is twisted with respect to the ring. The molecules form infinite chains through intermolecular O-H···O hydrogen bonds. These chains are further connected by strong O-H···O hydrogen bonds, creating a folded layer structure.

Spectroscopic Data

While specific experimental spectra for this compound are not widely available in public databases, theoretical and experimental data for similar compounds provide expected spectral characteristics.

Table 2: Predicted and Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (2H) exhibiting complex splitting patterns due to H-F and H-H coupling. An aldehyde proton singlet (1H) downfield (around 10 ppm). Two singlets for the hydroxyl protons of the boronic acid group (2H). |

| ¹³C NMR | Signals corresponding to the aromatic carbons, with splitting patterns influenced by C-F coupling. A downfield signal for the aldehyde carbonyl carbon. A signal for the carbon attached to the boron atom. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other and to adjacent protons. |

| IR Spectroscopy | Characteristic peaks for O-H stretching (boronic acid), C=O stretching (aldehyde), C-F stretching, and B-O stretching. |

A study on the closely related 3-fluoro-4-formylphenylboronic acid reported FT-IR and FT-Raman spectra, which can serve as a reference for interpreting the spectra of the 2,3-difluoro analog.[2]

Experimental Protocols

Experimental Protocol: General Synthesis of a Formylphenylboronic Acid (Illustrative)

-

Step 1: Protection of the Aldehyde. The starting halobenzaldehyde is reacted with an alcohol (e.g., ethylene glycol) in the presence of an acid catalyst to form an acetal, protecting the aldehyde functionality.

-

Step 2: Grignard or Organolithium Formation. The protected halobenzaldehyde is then reacted with magnesium turnings (for Grignard formation) or an organolithium reagent (e.g., n-butyllithium) at low temperatures to form the corresponding organometallic reagent.

-

Step 3: Borylation. The organometallic intermediate is reacted with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperature.

-

Step 4: Hydrolysis and Deprotection. The resulting boronic ester is hydrolyzed with an aqueous acid to yield the formylphenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General Procedure)

The Suzuki-Miyaura reaction is a cornerstone application of this compound for the formation of C-C bonds.

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress using techniques like TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture, and partition it between an organic solvent and water. Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in drug discovery due to the advantageous properties conferred by its functional groups.

-

Suzuki-Miyaura Coupling: The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize biaryl and heteroaryl structures. These motifs are prevalent in many approved drugs and clinical candidates.

-

Fluorine Substitution: The presence of two fluorine atoms on the phenyl ring can significantly enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism. Fluorine can also modulate the pKa of nearby functional groups and improve binding affinity to target proteins.

-

Aldehyde Functionality: The formyl group serves as a versatile handle for further chemical modifications. It can be converted into a variety of other functional groups, such as amines (via reductive amination), alcohols (via reduction), or carboxylic acids (via oxidation), allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Logical Workflow: Role in Drug Discovery

Reaction Mechanisms

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is known to cause skin and eye irritation and may cause respiratory irritation.[1] Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic and medicinal chemistry. Its strategic combination of a boronic acid for cross-coupling, fluorine atoms for modulating pharmacokinetic properties, and a reactive aldehyde for diversification makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. The methodologies and data presented in this guide are intended to support researchers in leveraging the unique properties of this compound in their drug discovery and materials science endeavors.

References

A Comprehensive Technical Guide to 2,3-Difluoro-4-formylphenylboronic Acid (CAS 480424-84-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3-Difluoro-4-formylphenylboronic acid, a key building block in modern medicinal chemistry and organic synthesis. This document covers its physicochemical properties, synthesis and purification protocols, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical and Safety Data

This compound is a white to off-white solid organic compound.[1] Its chemical structure incorporates a phenyl ring substituted with two fluorine atoms, a formyl group, and a boronic acid moiety, making it a versatile reagent in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 480424-84-8 | [1][2] |

| Molecular Formula | C₇H₅BF₂O₃ | [1][2] |

| Molecular Weight | 185.92 g/mol | [1][2] |

| Melting Point | >300 °C (literature) | [1] |

| Appearance | Solid | [1] |

| InChI Key | LZNNBOWURANFDS-UHFFFAOYSA-N | [1][2] |

| SMILES | O=Cc1ccc(B(O)O)c(F)c1F | [1] |

Table 2: Safety Information for this compound

| Hazard Statement | GHS Classification | Precautionary Measures |

| H315: Causes skin irritation | Skin corrosion/irritation | P261, P264, P271, P280, P302+P352, P305+P351+P338 |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation | P261, P264, P271, P280, P302+P352, P305+P351+P338 |

| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation | P261, P264, P271, P280, P302+P352, P305+P351+P338 |

Synthesis and Purification

General Synthesis Strategy

The synthesis of functionalized phenylboronic acids typically involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate, followed by acidic hydrolysis. A common route for preparing compounds like this compound starts from a corresponding brominated and protected aldehyde precursor.

Experimental Protocol: Synthesis of a Related Phenylboronic Acid

The following protocol for the synthesis of 3,5-difluoro-4-methylphenylboronic acid can be adapted for the target molecule, starting from the appropriately substituted bromo-precursor.

Materials:

-

4-Bromo-2,6-difluorotoluene (or 1-bromo-2,3-difluoro-4-(protected-formyl)benzene)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

n-Hexane

Procedure:

-

Under a nitrogen atmosphere, dissolve the bromo-precursor (1.0 eq) in anhydrous THF in a reaction flask.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.1 eq) and stir the reaction mixture at -78 °C for 3 hours.

-

Add triisopropyl borate (1.05 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature over 12 hours.

-

Adjust the pH of the solution to 5 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Evaporate the solvent under reduced pressure.

-

Wash the residue with n-hexane at room temperature to yield the crude product.[4]

Purification

Purification of arylboronic acids can be challenging due to their tendency to form anhydrides (boroxines). Common purification methods include recrystallization and chromatography.

Purification Protocol (Recrystallization-based):

-

Suspend the crude this compound in water and cool to 10 °C.

-

Slowly add a 10% aqueous sodium hydroxide solution dropwise, maintaining the temperature below 10 °C and the pH below 10.5.

-

Stir the mixture and then filter off any precipitate.

-

Extract the aqueous phase with an organic solvent like toluene to remove non-acidic impurities.

-

Precipitate the boronic acid by adding 10% hydrochloric acid at 10 °C.

-

Filter the precipitate, wash with cold water, and dry under a stream of nitrogen at a moderate temperature (e.g., 50 °C).[5]

Reactivity and Applications

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.[6][7] The electron-withdrawing nature of the fluorine and formyl substituents can influence the reactivity of the boronic acid.

Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the creation of complex molecular architectures.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid, which can be adapted for this compound.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

-

This compound (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., Na₂CO₃, 2.0 eq)

-

Degassed solvent (e.g., Toluene)

-

Degassed water

-

Ethyl acetate

-

Brine

Procedure:

-

In a dry reaction flask under an inert atmosphere (e.g., Argon), combine the aryl halide, this compound, and the palladium catalyst.

-

Add the degassed solvent.

-

In a separate vial, dissolve the base in degassed water and add it to the reaction mixture.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress using TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Biological and Medicinal Chemistry Applications

Phenylboronic acids are recognized for their potential in drug discovery.[8] The boronic acid moiety can form reversible covalent bonds with diols, a key feature in their interaction with biological targets such as carbohydrates on cell surfaces.

Potential as Enzyme Inhibitors and Antimicrobial Agents

Boronic acid derivatives have been investigated as inhibitors for various enzymes, including proteases and carbonic anhydrases.[9] The presence of a formyl group and fluorine atoms in this compound suggests potential for unique biological activities. Some formylphenylboronic acids have shown antimicrobial activity, which may be linked to their ability to form cyclic isomers (3-hydroxybenzoxaboroles) in solution.[6][10]

Role in Drug Discovery

The difluorinated phenyl motif is a common feature in many modern pharmaceuticals, often introduced to enhance metabolic stability and binding affinity. The formyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for screening in drug discovery programs.[6] Phenylboronic acid-based molecules are being explored for their ability to target sialic acids, which are often overexpressed on the surface of cancer cells, opening avenues for targeted cancer therapies.[11]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex biaryl structures relevant to pharmaceutical research. Its unique combination of functional groups offers opportunities for the development of novel bioactive molecules. The provided protocols and data serve as a comprehensive resource for researchers and drug development professionals working with this important chemical entity.

References

- 1. 2,3-二氟-4-甲酰基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C7H5BF2O3 | CID 3517812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Difluoro-3-formylphenylboronic acid 870718-06-2 [sigmaaldrich.com]

- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 5. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 6. Activity of Organoboron Compounds against Biofilm-Forming Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

Molecular weight and formula of 2,3-Difluoro-4-formylphenylboronic acid.

This document provides essential chemical data for 2,3-Difluoro-4-formylphenylboronic acid, a compound relevant to researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Properties

This compound is an organoboron compound. The key quantitative data for this molecule are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₅BF₂O₃[1][2] |

| Molecular Weight | 185.92 g/mol [1][2][3] |

| Linear Formula | F₂C₆H₂(CHO)B(OH)₂[3] |

| CAS Number | 480424-84-8[1][2][3] |

Structural and Relational Data

The following diagram illustrates the relationship between the compound's name and its fundamental chemical properties.

Caption: Chemical properties of the target compound.

References

Synthesis of 2,3-Difluoro-4-formylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2,3-difluoro-4-formylphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established organic chemistry principles and draws from procedures reported for analogous compounds. This document offers detailed experimental protocols, a summary of expected yields, and visual diagrams to facilitate understanding and replication in a laboratory setting.

Executive Summary

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available 1,2-difluorobenzene. The overall strategy involves the initial preparation of a key intermediate, 4-bromo-2,3-difluorobenzaldehyde. This intermediate subsequently undergoes protection of the aldehyde functionality, followed by a lithium-halogen exchange and borylation to introduce the boronic acid moiety. The final step involves the deprotection of the aldehyde to yield the target compound. This pathway is designed to be robust and scalable for laboratory purposes.

Proposed Synthesis Pathway

The synthesis is proposed to proceed through the following key transformations:

-

Formylation of 1,2-difluorobenzene to yield 2,3-difluorobenzaldehyde.

-

Protection of the aldehyde group of 2,3-difluorobenzaldehyde as a cyclic acetal (1,3-dioxolane).

-

Bromination of the protected 2,3-difluorobenzaldehyde to introduce a bromine atom at the 4-position.

-

Deprotection of the resulting 4-bromo-2,3-difluorobenzaldehyde acetal.

-

Protection of the aldehyde in 4-bromo-2,3-difluorobenzaldehyde.

-

Lithiation and Borylation of the protected 4-bromo-2,3-difluorobenzaldehyde.

-

Hydrolysis/Deprotection to afford the final product, this compound.

A schematic representation of this pathway is provided below:

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on literature precedents for similar transformations. Actual yields may vary depending on experimental conditions and scale.

| Step | Transformation | Starting Material | Product | Typical Yield (%) |

| 1 | Formylation | 1,2-Difluorobenzene | 2,3-Difluorobenzaldehyde | 70-80 |

| 2 | Protection (Acetal Formation) | 2,3-Difluorobenzaldehyde | 2-(2,3-Difluorophenyl)-1,3-dioxolane | 90-95 |

| 3 | Bromination | 2-(2,3-Difluorophenyl)-1,3-dioxolane | 2-(4-Bromo-2,3-difluorophenyl)-1,3-dioxolane | 75-85 |

| 4 | Deprotection (Acetal Hydrolysis) | 2-(4-Bromo-2,3-difluorophenyl)-1,3-dioxolane | 4-Bromo-2,3-difluorobenzaldehyde | 90-95 |

| 5 | Protection (Acetal Formation) | 4-Bromo-2,3-difluorobenzaldehyde | 2-(4-Bromo-2,3-difluorophenyl)-1,3-dioxolane | 90-95 |

| 6 | Lithiation-Borylation | 2-(4-Bromo-2,3-difluorophenyl)-1,3-dioxolane | Intermediate boronic ester | 60-70 |

| 7 | Hydrolysis | Intermediate boronic ester | This compound | 85-95 |

Experimental Protocols

Step 1: Formylation of 1,2-Difluorobenzene to 2,3-Difluorobenzaldehyde

This procedure utilizes a Vilsmeier-Haack reaction to introduce a formyl group onto the aromatic ring.

-

Reagents and Materials:

-

1,2-Difluorobenzene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Ice

-

Sodium acetate solution (saturated)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of N,N-dimethylformamide (1.2 eq.) in dichloromethane at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (1.1 eq.).

-

Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

-

Cool the mixture back to 0 °C and add 1,2-difluorobenzene (1.0 eq.) dropwise.

-

The reaction mixture is then heated to reflux and stirred for 12-24 hours, monitoring by TLC or GC-MS.

-

After completion, the reaction is cooled to 0 °C and quenched by the slow addition of crushed ice, followed by a saturated solution of sodium acetate.

-

The mixture is stirred vigorously for 1 hour and then the layers are separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with 1 M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2,3-difluorobenzaldehyde.

-

Step 2 & 5: Protection of the Aldehyde Group (Acetal Formation)

This protocol describes the protection of the formyl group as a 1,3-dioxolane.

-

Reagents and Materials:

-

Substituted benzaldehyde (2,3-difluorobenzaldehyde or 4-bromo-2,3-difluorobenzaldehyde)

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TSA)

-

Toluene

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

A solution of the aldehyde (1.0 eq.), ethylene glycol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the acetal, which can often be used in the next step without further purification.

-

Step 3: Bromination of 2-(2,3-Difluorophenyl)-1,3-dioxolane

This step introduces a bromine atom regioselectively at the 4-position.

-

Reagents and Materials:

-

2-(2,3-Difluorophenyl)-1,3-dioxolane

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Sodium sulfite solution (10%)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 2-(2,3-difluorophenyl)-1,3-dioxolane (1.0 eq.) in dichloromethane, add N-bromosuccinimide (1.1 eq.).

-

Cool the mixture to 0 °C and slowly add concentrated sulfuric acid dropwise.

-

The reaction is stirred at room temperature and monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched with a 10% sodium sulfite solution.

-

The layers are separated, and the organic layer is washed with saturated sodium bicarbonate solution and brine.

-

The organic phase is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.

-

Step 4: Deprotection of 2-(4-Bromo-2,3-difluorophenyl)-1,3-dioxolane

This protocol removes the acetal protecting group to reveal the aldehyde.

-

Reagents and Materials:

-

2-(4-Bromo-2,3-difluorophenyl)-1,3-dioxolane

-

Acetone

-

Hydrochloric acid (2 M)

-

Ethyl acetate

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

The acetal is dissolved in a mixture of acetone and 2 M hydrochloric acid.

-

The solution is stirred at room temperature until TLC analysis indicates complete consumption of the starting material.

-

The acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

-

The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give 4-bromo-2,3-difluorobenzaldehyde.

-

Step 6 & 7: Lithiation-Borylation and Hydrolysis

This final sequence introduces the boronic acid functionality.

-

Reagents and Materials:

-

2-(4-Bromo-2,3-difluorophenyl)-1,3-dioxolane

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

A solution of 2-(4-bromo-2,3-difluorophenyl)-1,3-dioxolane (1.0 eq.) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.

-

n-Butyllithium (1.1 eq.) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

-

Triisopropyl borate (1.2 eq.) is then added dropwise at -78 °C.

-

The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

The reaction is quenched by the addition of 1 M HCl. The mixture is stirred for several hours to effect both the hydrolysis of the boronic ester and the deprotection of the acetal.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford this compound.

-

Safety Considerations

-

Organolithium Reagents: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (PPE), including fire-resistant lab coats, safety glasses, and gloves, is mandatory.

-

Corrosive Reagents: Phosphorus oxychloride and concentrated sulfuric acid are highly corrosive and should be handled in a fume hood with appropriate PPE.

-

General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety procedures should be followed at all times.

This guide provides a framework for the synthesis of this compound. Researchers should consult relevant literature and safety data sheets before undertaking any experimental work.

In-depth Technical Guide: (2,3-Difluoro-4-formylphenyl)boronic acid

IUPAC Name: (2,3-Difluoro-4-formylphenyl)boronic acid

Introduction

(2,3-Difluoro-4-formylphenyl)boronic acid is a fluorinated arylboronic acid derivative of significant interest to researchers in medicinal chemistry and drug development. Its trifunctional nature, featuring a boronic acid moiety, a reactive aldehyde group, and two fluorine atoms on the phenyl ring, makes it a versatile building block in organic synthesis. The presence of fluorine atoms can enhance the metabolic stability, bioavailability, and binding affinity of target molecules, while the formyl and boronic acid groups serve as key handles for molecular elaboration, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for (2,3-Difluoro-4-formylphenyl)boronic acid is presented in Table 1.

| Property | Value |

| IUPAC Name | (2,3-difluoro-4-formylphenyl)boronic acid |

| Molecular Formula | C₇H₅BF₂O₃ |

| Molecular Weight | 185.92 g/mol |

| CAS Number | 480424-84-8 |

| Appearance | Solid |

| Melting Point | >300 °C |

| InChI | InChI=1S/C7H5BF2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-3,12-13H |

| SMILES | O=Cc1ccc(B(O)O)c(F)c1F |

Synthesis and Purification

While a specific, detailed synthesis protocol for (2,3-difluoro-4-formylphenyl)boronic acid is not extensively documented in publicly available literature, a general synthetic approach can be inferred from procedures for analogous fluorinated phenylboronic acids. The common strategy involves a halogen-metal exchange followed by borylation.

A plausible synthetic workflow is outlined below. This process would likely start from a protected 4-bromo-2,3-difluorobenzaldehyde. The aldehyde is protected to prevent its reaction with the organometallic intermediate. This is followed by a lithium-halogen exchange at low temperature and subsequent reaction with a trialkyl borate. Acidic workup then removes the protecting group and hydrolyzes the boronate ester to yield the final boronic acid.

An In-Depth Technical Guide to 2,3-Difluoro-4-formylphenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluoro-4-formylphenylboronic acid is a key building block in modern medicinal chemistry, primarily utilized in the synthesis of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring two fluorine atoms and a reactive formyl group, allows for the introduction of desirable properties in drug candidates, such as altered metabolic stability and opportunities for further functionalization. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, including detailed experimental protocols and key quantitative data.

Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₇H₅BF₂O₃.[1] Its structure has been confirmed by crystallographic studies.[2]

| Property | Value | Reference |

| Molecular Formula | C₇H₅BF₂O₃ | [1] |

| Molecular Weight | 185.92 g/mol | [1] |

| Appearance | Solid | - |

| CAS Number | 480424-84-8 | [1] |

| IUPAC Name | (2,3-difluoro-4-formylphenyl)boronic acid | [1] |

Safety Information: This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this reagent.

Synthesis of this compound

The synthesis of this compound is typically achieved through a lithiation-borylation sequence starting from a suitable halogenated precursor. A plausible and commonly employed route starts from 1-bromo-2,3-difluorobenzene.

Synthesis Workflow

Caption: Plausible synthetic route for this compound.

Experimental Protocol: A Plausible Synthesis

The following protocol is based on established methods for the synthesis of similar difluorinated phenylboronic acids.[3]

Materials:

-

1-Bromo-2,3-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

N,N-Dimethylformamide (DMF)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1N)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Nitrogen gas atmosphere

Procedure:

-

Under a nitrogen atmosphere, dissolve 1-bromo-2,3-difluorobenzene in anhydrous THF in a flame-dried flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the solution, maintaining the temperature at -78 °C. Stir for 1 hour.

-

To the resulting aryllithium species, add triisopropyl borate dropwise, again maintaining the temperature at -78 °C. Allow the reaction to stir for 2 hours at this temperature before slowly warming to room temperature and stirring for an additional 12 hours.

-

Cool the reaction mixture back to -78 °C and add anhydrous DMF. Stir for 2 hours.

-

Quench the reaction by the slow addition of 1N hydrochloric acid, and allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a versatile reagent for the synthesis of biaryl and heterobiaryl compounds, which are prevalent motifs in many pharmaceutical agents.[4] The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[5]

General Reaction Scheme

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.[6]

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent system (e.g., dioxane/water, toluene/ethanol/water)

-

Nitrogen or Argon gas

Procedure:

-

To a reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the palladium catalyst (0.01-0.05 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data from Representative Suzuki-Miyaura Reactions

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoacetophenone | 2-Fluorophenylboronic acid | Pd(OH)₂ (1) | K₃PO₄ | Ethanol/Water | 65 | 3 | 85 |

| 1-Bromo-4-nitrobenzene | 2-Fluorophenylboronic acid | Pd(OH)₂ (1) | K₃PO₄ | Ethanol/Water | 65 | 2 | 92 |

| 4-Bromoanisole | 2,4-Difluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/Water | 100 | 18 | 95 |

| 1-Bromo-3,5-dimethylbenzene | 2,4-Difluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/Water | 100 | 18 | 90 |

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its characterization. While a specific spectrum for this exact compound was not found in the initial searches, the expected signals in ¹H and ¹³C NMR can be predicted based on the structure and data from analogous compounds.

Expected ¹H NMR (in CDCl₃):

-

Aromatic protons: Two signals in the aromatic region (δ 7.0-8.0 ppm), likely appearing as multiplets due to H-F and H-H coupling.

-

Aldehyde proton: A singlet around δ 9.8-10.5 ppm.

-

Boronic acid protons: A broad singlet for the -B(OH)₂ group, which may be exchangeable with D₂O.

Expected ¹³C NMR (in CDCl₃):

-

Signals for the six aromatic carbons, with characteristic C-F couplings (large one-bond couplings and smaller multi-bond couplings).

-

A signal for the aldehyde carbonyl carbon around δ 190 ppm.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its synthesis via a lithiation-borylation pathway and its application in Suzuki-Miyaura cross-coupling reactions are well-established methodologies in organic synthesis. The presence of the difluoro and formyl functionalities offers multiple avenues for creating diverse chemical libraries and for fine-tuning the pharmacokinetic and pharmacodynamic properties of new chemical entities. This guide provides a foundational understanding of this important reagent for researchers in the pharmaceutical and chemical sciences.

References

- 1. This compound | C7H5BF2O3 | CID 3517812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. ocf.berkeley.edu [ocf.berkeley.edu]

- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Analysis of 2,3-Difluoro-4-formylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and structural characteristics of 2,3-Difluoro-4-formylphenylboronic acid (CAS No: 480424-84-8), a key building block in medicinal chemistry and organic synthesis. This document compiles available spectroscopic data (NMR, IR, MS), outlines relevant experimental protocols, and presents a logical workflow for its application in drug discovery.

Core Spectroscopic Data

The spectroscopic data for this compound is crucial for its identification and characterization. While comprehensive experimental data is not uniformly available across public domains, the following tables summarize the most relevant predicted and known values.

Table 1: Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 187.03726 |

| [M+Na]⁺ | 209.01920 |

| [M-H]⁻ | 185.02270 |

| [M+NH₄]⁺ | 204.06380 |

| [M+K]⁺ | 224.99314 |

| [M+H-H₂O]⁺ | 169.02724 |

| [M+HCOO]⁻ | 231.02818 |

| [M]⁺ | 186.02943 |

Data sourced from PubChem compound database.[1]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| ¹H | 7.0 - 8.5 (aromatic), 9.5 - 10.5 (aldehyde), 4.0 - 6.0 (boronic acid -OH, broad) | The aromatic protons will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The boronic acid protons are often broad and may exchange with solvent. |

| ¹³C | 110 - 170 (aromatic), 185 - 195 (aldehyde) | Carbon signals will be split by coupling to fluorine (¹JCF, ²JCF, etc.). The carbon attached to the boron atom may be difficult to observe due to quadrupolar relaxation. |

| ¹⁹F | -110 to -150 | Chemical shifts are referenced to CFCl₃. The two fluorine atoms will likely show distinct signals with mutual coupling and coupling to neighboring aromatic protons. |

| ¹¹B | 20 - 35 | A broad singlet is expected, characteristic of a trigonal planar boronic acid. The chemical shift can be sensitive to solvent and concentration due to the potential for anhydride formation. |

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (boronic acid) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aldehyde) | 2720 - 2820 |

| C=O stretch (aldehyde) | 1680 - 1710 |

| C=C stretch (aromatic) | 1450 - 1600 |

| B-O stretch | 1310 - 1380 |

| C-F stretch | 1100 - 1300 |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not publicly available. However, the following provides generalized methodologies for the characterization of arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A common challenge in the NMR analysis of boronic acids is their tendency to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex and difficult-to-interpret spectra.

-

Sample Preparation: To obtain a clean spectrum of the monomeric boronic acid, the sample can be dissolved in a deuterated solvent that disrupts the formation of boroxines. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often suitable choices. For quantitative NMR, an internal standard with a known concentration is added.

-

¹H NMR: A standard one-dimensional proton NMR experiment is performed. The spectral width should be set to cover the expected chemical shift range (typically 0-12 ppm).

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required.

-

¹⁹F NMR: A one-dimensional fluorine NMR experiment is conducted. The spectral width should be sufficient to cover the range for aromatic fluorine atoms (e.g., -100 to -180 ppm). Proton decoupling can be used to simplify the spectra.

-

¹¹B NMR: A one-dimensional boron NMR experiment is performed. Due to the quadrupolar nature of the boron nucleus, the signals are often broad. A wider spectral width is necessary compared to ¹H NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Ionization Method: Electrospray ionization (ESI) is a suitable technique for the analysis of polar molecules like boronic acids. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to promote ionization.

-

Data Acquisition: The sample solution is infused into the mass spectrometer. Data can be acquired in either positive or negative ion mode to observe different adducts. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition.

Application in Drug Discovery: Suzuki-Miyaura Coupling Workflow

This compound is a valuable building block in drug discovery, primarily utilized in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The presence of the fluorine atoms can enhance the metabolic stability and binding affinity of the final compound, while the formyl group provides a reactive handle for further chemical modifications.

Caption: Suzuki-Miyaura Coupling Workflow.

This workflow illustrates the central role of this compound in generating novel chemical entities for drug discovery. The initial Suzuki-Miyaura coupling reaction creates a core biaryl structure, which can then be further diversified by chemical modification of the formyl group. The resulting library of compounds can be screened for biological activity to identify potential drug candidates.

References

The Dual Nature of Fluorine: An In-depth Technical Guide to the Electronic and Steric Effects of Fluorine Substituents in Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Phenylboronic acids, key building blocks in organic synthesis, are no exception. The introduction of fluorine substituents onto the phenyl ring dramatically alters the molecule's electronic and steric properties, influencing its reactivity, acidity, and intermolecular interactions. This guide provides a comprehensive technical overview of these effects, supported by quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Electronic Effects of Fluorine Substitution

The high electronegativity of fluorine exerts a powerful influence on the electron density of the phenylboronic acid moiety. This manifests primarily as a significant increase in the Lewis acidity of the boronic acid, a critical parameter for its application in various chemical reactions and biological interactions.

Impact on Acidity (pKa)

The introduction of fluorine atoms generally increases the acidity of phenylboronic acids, resulting in lower pKa values compared to the unsubstituted phenylboronic acid (pKa ≈ 8.86).[1][2] This enhanced acidity is crucial for applications such as sugar sensing and anion binding at physiological pH.[2] The magnitude of this effect is highly dependent on the position and number of fluorine substituents.

The range of pKa values for fluorinated phenylboronic acids spans from approximately 6.17 to 8.77.[1][2] The most acidic fluorinated phenylboronic acid reported is 2,3,4,6-tetrafluorophenylboronic acid (pKa = 6.17), while 4-fluorophenylboronic acid is among the least acidic of the fluorinated analogs (pKa = 8.77).[1][2]

Positional Effects on Acidity:

-

Ortho Position: A fluorine substituent at the ortho position leads to a significant increase in acidity. This is attributed to the formation of an intramolecular hydrogen bond between the fluorine atom and the hydrogen of the boronic acid's hydroxyl group (B-O-H···F).[1][3][4] This interaction stabilizes the resulting boronate anion.

-

Meta Position: In the meta position, the electron-withdrawing inductive effect of fluorine dominates, leading to a notable increase in acidity.[1] The resonance effect is much weaker at this position.

-

Para Position: The effect on acidity is least pronounced when fluorine is in the para position. This is due to the counteracting effects of the strong, electron-withdrawing inductive effect and the electron-donating resonance (mesomeric) effect of the fluorine atom.[1][2]

The presence of other electron-withdrawing groups, such as a formyl group, in conjunction with fluorine substitution can further enhance acidity.[1][2]

Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids

| Compound | pKa | Reference |

| Phenylboronic acid | 8.86 | [1] |

| 2-Fluorophenylboronic acid | 8.70 | |

| 3-Fluorophenylboronic acid | 8.44 | |

| 4-Fluorophenylboronic acid | 8.77 | [1][2] |

| 2,3-Difluorophenylboronic acid | 7.68 | |

| 2,4-Difluorophenylboronic acid | 7.79 | |

| 2,5-Difluorophenylboronic acid | 7.82 | |

| 2,6-Difluorophenylboronic acid | 8.16 | |

| 3,4-Difluorophenylboronic acid | 8.08 | |

| 3,5-Difluorophenylboronic acid | 7.80 | |

| 2,3,4,5-Tetrafluorophenylboronic acid | 6.84 | |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [1][2] |

| 2,3,5,6-Tetrafluorophenylboronic acid | 7.02 | |

| Pentafluorophenylboronic acid | 6.91 | |

| 4-Amino-3-fluorophenylboronic acid (acetylated) | 7.8 | [5][6] |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 7.2 | [5] |

Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature). The values presented are for aqueous solutions at or near room temperature.

Steric Effects of Fluorine Substitution

While fluorine is the smallest of the halogens, its presence, particularly at the ortho position, can introduce significant steric effects that influence molecular conformation and reactivity.

Molecular Geometry and Crystal Structure

X-ray crystallographic studies reveal that the boronic acid group in fluorinated phenylboronic acids is often twisted out of the plane of the phenyl ring.[1] The dihedral angle of this twist is typically around 25° but can be influenced by other substituents on the ring.[1]

In the solid state, ortho-fluorophenylboronic acids can form weak intramolecular B-O-H···F hydrogen bonds.[1] However, these bonds generally do not significantly alter the overall crystal packing, which is dominated by intermolecular hydrogen bonding between the boronic acid hydroxyl groups, often leading to the formation of dimers.

Table 2: Selected Crystallographic Data for Fluorinated Phenylboronic Acids

| Compound | Crystal System | Space Group | B-C Bond Length (Å) | C-B-O Angles (°) | Dihedral Angle (C-C-B-O) (°) | Reference |

| 4-Amino-3-fluorophenylboronic acid | Monoclinic | P2₁/c | 1.559(6) | 119.3(4), 120.4(4) | - | [5] |

| 2,5-Difluorophenylboronic acid derivative | - | - | - | - | - | [7] |

| 3-Fluorophenylboronic acid | - | - | - | - | - | [8] |

Note: This table is illustrative. Detailed crystallographic data can be found in the cited literature and crystallographic databases.

Influence on Reactivity

The steric bulk of ortho substituents, including fluorine, can impact the reactivity of the boronic acid. For instance, bulky substituents proximal to the boronic acid group can sterically hinder the formation of the tetrahedral boronate ion, which can, in some cases, lead to a reduction in acidity.[1][4] This is particularly evident with larger fluorine-containing groups like -CF₃ and -OCF₃.[1][4]

In the context of Suzuki-Miyaura coupling reactions, the steric hindrance of ortho substituents can sometimes lead to lower reaction yields, especially with sterically demanding coupling partners.[9] However, pentafluorophenylboronic acid, despite its multiple fluorine substituents, can be an effective coupling partner under optimized conditions.[10][11]

Applications in Drug Discovery and Organic Synthesis

The unique properties imparted by fluorine make fluorinated phenylboronic acids highly valuable in several fields.

Medicinal Chemistry

In drug discovery, fluorine substitution is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[12][13] Fluorinated phenylboronic acids serve as versatile building blocks for the synthesis of complex drug candidates. The increased acidity of these boronic acids can also be exploited for interactions with biological targets, such as enzyme active sites.[14] For example, Tavaborole, an antifungal drug, is a benzoxaborole, a cyclic derivative of a phenylboronic acid, containing a fluorine atom.[1][14]

Suzuki-Miyaura Cross-Coupling Reactions

Fluorinated phenylboronic acids are widely used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a fundamental transformation in the synthesis of biaryls and other complex organic molecules.[15][16] While highly electron-deficient boronic acids like pentafluorophenylboronic acid can be challenging substrates under standard conditions, specific catalytic systems have been developed to achieve high yields.[10][11][17]

Experimental Protocols

General Synthesis of a Fluorinated Phenylboronic Acid

The synthesis of fluorinated phenylboronic acids often involves the reaction of a corresponding fluorinated aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.

Example: Synthesis of 4-Amino-3-fluorophenylboronic Acid [5]

-

Protection of the Amine: The starting material, 4-bromo-2-fluoroaniline, is first protected. For example, the amine group can be converted to its acetamido derivative by reacting it with acetyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane at 0 °C.

-

Lithium-Halogen Exchange: The protected 4-bromo-2-fluoroanilide is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen). A strong organolithium base, such as n-butyllithium, is then added dropwise to perform a lithium-bromine exchange, generating an aryllithium intermediate.

-

Borylation: Trimethyl borate is added to the aryllithium solution at low temperature. The mixture is allowed to slowly warm to room temperature.

-

Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., 0.1 N HCl). The mixture is stirred, typically overnight, to hydrolyze the borate ester to the desired boronic acid.

-

Workup and Purification: The product is extracted into an organic solvent (e.g., ether). The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The crude product can be purified by precipitation or recrystallization.

Determination of pKa by UV-Vis Spectrophotometry

The pKa of a phenylboronic acid can be determined by monitoring the change in its UV-Vis absorbance spectrum as a function of pH.

-

Stock Solution Preparation: Prepare a stock solution of the fluorinated phenylboronic acid in a suitable solvent (e.g., methanol or a water/dioxane mixture).

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

Sample Preparation: For each pH value, add a small, constant volume of the stock solution to a cuvette containing the buffer solution. Ensure the final concentration of the boronic acid is low enough to be within the linear range of the spectrophotometer.

-

Spectral Measurement: Record the UV-Vis spectrum for each sample at a constant temperature (e.g., 25 °C).

-

Data Analysis: The absorbance at a wavelength where the acidic and basic forms of the boronic acid have different extinction coefficients is plotted against the pH. The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value.

Suzuki-Miyaura Coupling with a Fluorinated Phenylboronic Acid

Example: Coupling of Pentafluorophenylboronic Acid with an Aryl Bromide [10][11]

-

Reaction Setup: In a reaction vessel under an inert atmosphere, combine the aryl bromide (1.0 equiv), pentafluorophenylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like P(t-Bu)₃, or Pd(PPh₃)₄), a base (e.g., CsF), and an additive (e.g., Ag₂O).

-

Solvent Addition: Add an anhydrous solvent (e.g., THF or dioxane).

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature, dilute it with an organic solvent, and wash with water or brine.

-

Purification: Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography on silica gel.

Visualizing Key Concepts

The following diagrams illustrate the fundamental principles and workflows discussed in this guide.

Caption: Electronic effects of fluorine substituents on phenylboronic acids.

Caption: Influence of fluorine position on the acidity of phenylboronic acids.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

Fluorine substituents exert profound and predictable electronic and steric effects on phenylboronic acids. The dominant electronic effect is a position-dependent increase in Lewis acidity, which is a key parameter influencing their utility in both chemical synthesis and biological applications. While steric effects, particularly from ortho substituents, can modulate reactivity, they also offer a handle for fine-tuning molecular conformation. A thorough understanding of these principles is essential for researchers, scientists, and drug development professionals to effectively utilize fluorinated phenylboronic acids as versatile building blocks for the creation of novel materials and therapeutics.

References

- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sites.pitt.edu [sites.pitt.edu]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmacyjournal.org [pharmacyjournal.org]

- 13. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Physical Characteristics of Acetylsalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physical characteristics of acetylsalicylic acid (aspirin), a widely used non-steroidal anti-inflammatory drug (NSAID). A thorough understanding of its melting point and solubility is critical for drug development, formulation, and quality control. This document presents quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway influenced by this compound.

Physical and Chemical Properties

Acetylsalicylic acid is a white, crystalline, weakly acidic substance. It is an acetyl derivative of salicylic acid. Chemically, it is known as 2-(acetyloxy)-benzoic acid.[1] While stable in dry air, it is susceptible to hydrolysis in the presence of moisture, breaking down into salicylic acid and acetic acid.

Data on Physical Characteristics

The following tables summarize the key quantitative data regarding the melting point and solubility of acetylsalicylic acid.

Table 1: Melting Point of Acetylsalicylic Acid

| Property | Value | Notes |

| Melting Point | 135 °C | Decomposes[1] |

| Melting Point | 136 °C | [2] |

| Melting Point Range | 134-136 °C | (lit.)[3] |

| Melting Point | 138-140 °C | [3][4] |

| Boiling Point | 140 °C |

Note: Acetylsalicylic acid has two polymorphic forms, Form I and Form II, with different melting points. Form I melts at approximately 144.9°C and Form II at 135.5°C.[2][4]

Table 2: Solubility of Acetylsalicylic Acid

| Solvent | Solubility | Temperature (°C) |

| Water | 1 in 300 parts | 25[1] |

| Ethanol | 1 in 5 parts | 25[1] |

| Chloroform | 1 in 25 parts | 25[1] |

| Ether | 1 in 20 parts | 25[1] |

| Phosphate Buffered Saline (pH 7.2) | ~2.7 mg/mL | Not Specified[1] |

| Ethanol | ~80 mg/mL | Not Specified[1] |

| DMSO | ~41 mg/mL | Not Specified[1] |

| Dimethylformamide | ~30 mg/mL | Not Specified[1] |

Note: As a weak acid, the solubility of acetylsalicylic acid in aqueous solutions is pH-dependent, increasing in alkaline conditions.[1]

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible data on the physical characteristics of active pharmaceutical ingredients.

1. Determination of Melting Point (Pharmacopeia Method)

The determination of a substance's melting point is a fundamental technique for its identification and purity assessment. The United States Pharmacopeia (USP) outlines specific procedures for this purpose.[5]

-

Apparatus: A common method utilizes a capillary melting point apparatus.[5]

-

Sample Preparation: A small amount of the dry, powdered substance is packed into a capillary tube to a height of 2.5-3.5 mm.[5]

-

Procedure (Class Ia):

-

The capillary tube containing the sample is inserted into the heating block when the temperature is approximately 5°C below the expected melting point.[5]

-

The temperature is then ramped up at a rate of 1 ± 0.5 °C per minute.[5]

-

The melting range is recorded from the temperature at which the substance begins to collapse or melt (onset point) to the temperature at which it is completely molten (clear point).[5]

-

-

Calibration: The apparatus must be regularly calibrated using certified reference standards.[5]

2. Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[1][6]

-

Procedure:

-

Preparation of a Supersaturated Solution: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.[1]

-

Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.[1]

-

Phase Separation: The suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) or centrifuged to separate the solid phase from the saturated solution.[1][6]

-

Analysis: The concentration of the solute in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]

-

Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.[1]

-

Visualization of a Key Signaling Pathway

Acetylsalicylic acid exerts its therapeutic effects through various mechanisms, including the modulation of key cellular signaling pathways. It is known to be an inhibitor of the mechanistic target of rapamycin (mTOR) and an activator of AMP-activated protein kinase (AMPK).[7] It also influences Wnt signaling.[8] The following diagram illustrates a simplified representation of the AMPK/mTOR signaling pathway and the influence of aspirin.

References

- 1. benchchem.com [benchchem.com]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. Acetylsalicylic acid | 50-78-2 [chemicalbook.com]

- 4. Solubility Study of Acetylsalicylic Acid in Ethanol + Water Mixtures: Measurement, Mathematical Modeling, and Stability Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thinksrs.com [thinksrs.com]

- 6. scispace.com [scispace.com]

- 7. Aspirin inhibits mTOR signaling, activates AMP-activated protein kinase, and induces autophagy in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Pathways: Aspirin and Wnt Signaling—A Molecularly Targeted Approach to Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Suzuki-Miyaura coupling protocol using 2,3-Difluoro-4-formylphenylboronic acid.

An invaluable tool in modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction facilitates the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This protocol provides a detailed methodology for the palladium-catalyzed coupling of 2,3-Difluoro-4-formylphenylboronic acid with various aryl halides. Compounds bearing difluoro and formyl functionalities are significant in medicinal chemistry and materials science, often imparting unique electronic properties and serving as key synthetic intermediates.[3]

The presence of electron-withdrawing fluorine and formyl groups on the boronic acid can present challenges, such as a slower rate of transmetalation and a higher propensity for competitive protodeboronation.[4][5] The protocol detailed below is optimized to address these challenges by employing a highly active palladium catalyst system under conditions known to promote efficient cross-coupling of electron-deficient substrates.

General Reaction Scheme

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. The general scheme for the coupling of this compound with an aryl halide (Ar-X, where X = Br, I) is depicted below.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium complex. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6]

-

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[7]

-

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[6]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol

This protocol is designed as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the base, solvent, or catalyst may be necessary depending on the specific aryl halide used.

Materials and Reagents

| Reagent | Abbreviation | Supplier | Notes |

| This compound | - | Various | Starting material. |

| Aryl Halide (Bromide or Iodide) | Ar-X | Various | Coupling partner. |

| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | Various | Palladium precatalyst. Handle in a fume hood. |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | Various | Bulky phosphine ligand. Air-sensitive. |

| Potassium Phosphate, tribasic | K₃PO₄ | Various | Base. Should be finely ground before use. |

| 1,4-Dioxane | - | Various | Anhydrous solvent. |

| Deionized Water | H₂O | - | For preparing the base solution. Should be degassed. |

| Inert Gas (Argon or Nitrogen) | Ar or N₂ | - | For maintaining an inert atmosphere. |

Optimized Reaction Parameters

The choice of reaction parameters is crucial for a successful coupling, especially with challenging substrates. The following table summarizes typical conditions.

| Parameter | Condition | Rationale |

| Aryl Halide | 1.0 equivalent | The limiting reagent. |

| Boronic Acid | 1.5 equivalents | An excess is used to drive the reaction to completion and compensate for potential homocoupling or protodeboronation.[6] |

| Base | K₃PO₄ (3.0 equivalents) | A moderately strong base effective in these couplings; stronger bases can sometimes accelerate protodeboronation.[4] |

| Catalyst | Pd₂(dba)₃ (2 mol %) | A common and effective Pd(0) source. |

| Ligand | XPhos (5 mol %) | A bulky, electron-rich ligand that promotes oxidative addition and reductive elimination, enhancing catalyst activity and stability.[4] |

| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents. |

| Temperature | 80-100 °C | Elevated temperature is typically required to ensure a reasonable reaction rate. |

| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |

Step-by-Step Procedure

The following workflow outlines the setup, execution, and workup of the reaction.

Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.

-

Reaction Setup : To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 eq), this compound (0.75 mmol, 1.5 eq), K₃PO₄ (1.5 mmol, 3.0 eq), Pd₂(dba)₃ (0.01 mmol, 2 mol%), and XPhos (0.025 mmol, 5 mol%).

-

Inert Atmosphere : Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

-

Solvent Addition : Using a syringe, add degassed 1,4-Dioxane (2.0 mL) followed by degassed deionized water (0.5 mL). The solvent should be sparged with an inert gas for at least 30 minutes prior to use.

-

Reaction : Place the reaction vessel in a preheated oil bath or heating block at 80-100 °C and stir vigorously for 12 to 24 hours.

-

Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting aryl halide is consumed.

-

Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding 20 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification : Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the desired biaryl product.

-

Characterization : The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety and Handling

-

Work in a well-ventilated fume hood at all times.

-

Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere.

-

Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]